Home > Products > Screening Compounds P68168 > 1-alpha,25-Dihydroxy vitamin d2
1-alpha,25-Dihydroxy vitamin d2 -

1-alpha,25-Dihydroxy vitamin d2

Catalog Number: EVT-8169929
CAS Number:
Molecular Formula: C28H44O3
Molecular Weight: 428.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Source and Classification

1-alpha,25-Dihydroxyvitamin D2, also known as ergocalciferol when in its active form, is a vitamin D compound that belongs to the group of fat-soluble, structurally similar sterols. These compounds act as hormones in the body. Vitamin D2 is primarily derived from dietary sources, particularly from plants, whereas Vitamin D3 (cholecalciferol) is derived from animal products and also synthesized in the skin upon ultraviolet light exposure .

2. Synthesis Analysis

The synthesis of 1-alpha,25-Dihydroxyvitamin D2 involves several steps:

  • Initial Formation: Vitamin D2 (ergocalciferol) is first formed in plants through UV irradiation of ergosterol.
  • 25-Hydroxylation: Once ingested, Vitamin D2 is transported to the liver where it is hydroxylated at the 25th carbon atom by the enzyme CYP2R1 to form 25-hydroxyvitamin D2 .
  • 1-Alpha-Hydroxylation: The 25-hydroxyvitamin D2 is then transported to the kidneys where it undergoes a second hydroxylation at the 1-alpha position by the enzyme CYP27B1. This step is tightly regulated by parathyroid hormone (PTH), serum calcium, serum phosphate, and fibroblast-like growth factor 23 (FGF-23) .
3. Molecular Structure Analysis

1-alpha,25-Dihydroxyvitamin D2 has a complex molecular structure characterized by a steroid backbone with specific hydroxyl groups attached. Here are the key features:

  • Steroid Backbone: The molecule has a four-ring steroid structure.
  • Hydroxyl Groups: It contains hydroxyl groups at the 1-alpha and 25 positions.
  • Double Bonds: There are double bonds between certain carbon atoms, which contribute to its biological activity.
  • Side Chain: The side chain of Vitamin D2 differs from that of Vitamin D3, with an additional double bond and a methyl group in the side chain of Vitamin D2 .
4. Chemical Reactions Analysis

The chemical reactions involving 1-alpha,25-Dihydroxyvitamin D2 are crucial for its biological activity:

  • Hydroxylation Reactions: The two hydroxylation steps (at the 25th and 1-alpha positions) are catalyzed by specific enzymes (CYP2R1 and CYP27B1, respectively). These reactions are essential for converting the inactive forms of Vitamin D2 into its active metabolite .
  • Inactivation: The active form of Vitamin D2 can be inactivated through hydroxylation at the 24th position by the enzyme CYP24A1, forming 1,24,25-trihydroxyvitamin D2. This step prevents overproduction of the active vitamin D metabolite and potential toxicity .
5. Mechanism of Action

The mechanism of action of 1-alpha,25-Dihydroxyvitamin D2 involves several key steps:

  • Binding to Nuclear Receptor: The active metabolite binds to the vitamin D receptor (VDR), a nuclear receptor, in target cells.
  • Gene Transcription: This binding influences gene transcription patterns, affecting various physiological processes such as calcium and phosphate metabolism.
  • Intestinal Calcium Absorption: It stimulates the absorption of calcium in the intestine.
  • Bone Metabolism: It promotes skeletal calcium deposition or mobilization, depending on the physiological needs, in concert with parathyroid hormone (PTH).
  • Renal Reabsorption: It enhances the reabsorption of calcium and phosphate in the kidneys .
6. Physical and Chemical Properties Analysis

1-alpha,25-Dihydroxyvitamin D2 exhibits several physical and chemical properties:

  • Fat Solubility: It is highly soluble in fats and oils, which is characteristic of all vitamin D compounds.
  • Stability: The molecule is sensitive to light and oxygen, which can lead to degradation.
  • Molecular Weight: The molecular weight of 1-alpha,25-Dihydroxyvitamin D2 is approximately 416.6 g/mol.
  • Melting Point: The melting point is around 114-115°C, though this can vary slightly depending on the crystalline form.
  • Solubility in Water: It is practically insoluble in water but highly soluble in organic solvents like ethanol and chloroform .
7. Applications

1-alpha,25-Dihydroxyvitamin D2 has several scientific and clinical applications:

  • Treatment of Vitamin D Deficiency: It is used to treat conditions associated with vitamin D deficiency, such as rickets and osteomalacia.
  • Regulation of Calcium and Phosphate Metabolism: It plays a crucial role in maintaining calcium and phosphate homeostasis, which is essential for bone health.
  • Research in Bone Diseases: It is used in research related to bone diseases, such as osteoporosis, to understand the role of vitamin D in bone metabolism.
  • Differential Diagnosis: Measuring levels of 1-alpha,25-Dihydroxyvitamin D2 can help in the differential diagnosis of conditions like hypercalcemia, sarcoidosis, and primary hyperparathyroidism .
Biosynthesis and Regulation of 1α,25-Dihydroxyvitamin D₂

Enzymatic Pathways for Extrarenal 1α-Hydroxylation

The mitochondrial enzyme 1α-hydroxylase (Cytochrome P450 Family 27 Subfamily B Member 1, CYP27B1) catalyzes the conversion of 25-hydroxyvitamin D₂ (25OHD₂) to its biologically active form, 1α,25-dihydroxyvitamin D₂ (1α,25(OH)₂D₂). While renal synthesis dominates systemic endocrine functions, extrarenal CYP27B1 activity enables localized 1α,25(OH)₂D₂ production for autocrine/paracrine signaling.

Tissue-Specific Expression of Cytochrome P450 Family 27 Subfamily B Member 1 in Non-Renal Sites

Cytochrome P450 Family 27 Subfamily B Member 1 is constitutively expressed in multiple non-renal tissues, including:

  • Immune cells (macrophages, dendritic cells)
  • Epithelial barriers (skin keratinocytes, intestinal mucosa)
  • Bone cells (osteoblasts, osteoclasts)
  • Parathyroid glands

In these sites, Cytochrome P450 Family 27 Subfamily B Member 1 functions independently of mineral homeostasis, instead modulating cell differentiation, immune responses, and barrier integrity. Unlike renal Cytochrome P450 Family 27 Subfamily B Member 1, its extrarenal expression escapes regulation by parathyroid hormone or Fibroblast Growth Factor 23. Instead, inflammatory cytokines (e.g., Interferon gamma, Tumor Necrosis Factor alpha) potently induce Cytochrome P450 Family 27 Subfamily B Member 1 transcription in macrophages and keratinocytes through Janus Kinase-Signal Transducer and Activator of Transcription and Nuclear Factor Kappa B pathways [3] [9].

Table 1: Tissue-Specific Regulation of Cytochrome P450 Family 27 Subfamily B Member 1 Activity

Tissue/Cell TypePrimary InducersPrimary SuppressorsBiological Role
Renal Proximal TubuleParathyroid HormoneFibroblast Growth Factor 23, 1α,25(OH)₂DSystemic mineral homeostasis
MacrophagesInterferon gamma, LipopolysaccharideNone identifiedAntimicrobial defense
KeratinocytesTumor Necrosis Factor alpha, Calcium1α,25(OH)₂DBarrier function, differentiation
OsteoblastsInterleukin 1 BetaUnknownBone mineralization

Macrophage-Mediated 1α-Hydroxylase Activity in Granulomatous Disorders

Pathological Cytochrome P450 Family 27 Subfamily B Member 1 overexpression occurs in granulomatous macrophages in sarcoidosis, tuberculosis, and lymphomas. Unlike renal Cytochrome P450 Family 27 Subfamily B Member 1, macrophage 1α-hydroxylase escapes feedback inhibition by 1α,25(OH)₂D₂ or Fibroblast Growth Factor 23. Consequently, uncontrolled conversion of 25-hydroxyvitamin D₂ to 1α,25(OH)₂D₂ causes hypercalcemia and hypercalciuria. This dysregulation arises from persistent activation by endogenous Interferon gamma within granulomas, as demonstrated in B-cell lymphoma patients exhibiting elevated 1α,25(OH)₂D₂ (82 pg/mL) despite hypercalcemia (16.6 mg/dL) [3] [9] [10]. Immunohistochemical analyses confirm intense Cytochrome P450 Family 27 Subfamily B Member 1 staining in lymphoma-infiltrated tissues and adjacent osteoblasts.

Substrate Specificity and Competitive Metabolism of Vitamin D₂ vs. D₃

Vitamin D₂ (ergocalciferol) and Vitamin D₃ (cholecalciferol) share analogous activation pathways but exhibit distinct metabolic kinetics:

  • Hepatic 25-hydroxylation: Cytochrome P450 Family 2 Subfamily R Member 1 (Cytochrome P450 Family 2 Subfamily R Member 1) 25-hydroxylates both Vitamin D₂ and Vitamin D₃ equivalently. However, Vitamin D₂'s C24 methyl group and C22-C23 double bond alter side-chain conformation, reducing its affinity for Vitamin D Binding Protein by ~30% compared to Vitamin D₃ metabolites [5].
  • Renal 1α-hydroxylation: Cytochrome P450 Family 27 Subfamily B Member 1 utilizes 25-hydroxyvitamin D₂ and 25-hydroxyvitamin D₃ with comparable catalytic efficiency (Km ~200 nM). However, 25-hydroxyvitamin D₂ demonstrates ~50% lower affinity for Vitamin D Binding Protein, potentially enhancing cellular uptake for extrarenal activation [5] [7].
  • Catabolic differences: The C24 methyl group on Vitamin D₂ derivatives facilitates preferential 24-hydroxylation by Cytochrome P450 Family 24 Subfamily A Member 1, accelerating inactivation to 1α,24,25-trihydroxyvitamin D₂ and water-soluble calcitroic acid derivatives. Consequently, 1α,25(OH)₂D₂ exhibits a shorter circulating half-life than 1α,25(OH)₂D₃ [5].

Regulatory Mechanisms of 1α-Hydroxylase Activity

Parathyroid Hormone-Dependent vs. Parathyroid Hormone-Independent Pathways

Renal Cytochrome P450 Family 27 Subfamily B Member 1 is stringently regulated through genomic enhancers:

  • Parathyroid Hormone activation: Parathyroid Hormone binding to its G-protein-coupled receptor stimulates protein Kinase A and phosphorylates cAMP Response Element-Binding Protein. Phosphorylated cAMP Response Element-Binding Protein and its coactivators (cAMP Response Element-Binding Protein Binding Protein, CREB Regulated Transcription Coactivator 2) bind kidney-specific enhancers near Cytochrome P450 Family 27 Subfamily B Member 1 (e.g., Mettl1/Mettl21b intronic regions). CRISPR/Cas9 deletion of the M1 enhancer abolishes Parathyroid Hormone responsiveness [6].
  • Parathyroid Hormone-independent pathways: In extrarenal sites, Proinflammatory Cytokines (not Parathyroid Hormone) dominate Cytochrome P450 Family 27 Subfamily B Member 1 regulation. Lipopolysaccharide and Interferon gamma induce macrophage 1α-hydroxylase via Nuclear Factor Kappa B and Janus Kinase-Signal Transducer and Activator of Transcription signaling. Similarly, epidermal growth factor and insulin-like growth factor 1 stimulate Cytochrome P450 Family 27 Subfamily B Member 1 in keratinocytes and osteoblasts independent of mineralotropic signals [3] [9].

Role of Fibroblast Growth Factor 23 in Feedback Inhibition

Fibroblast Growth Factor 23, secreted by osteocytes, suppresses renal 1α,25(OH)₂D₂ synthesis through dual mechanisms:

  • Transcriptional repression: Fibroblast Growth Factor 23-Fibroblast Growth Factor Receptor 1-αKlotho complexes in renal tubules activate Extracellular Signal-Regulated Kinases signaling, suppressing Cytochrome P450 Family 27 Subfamily B Member 1 transcription. This occurs via the M21 enhancer, as CRISPR/Cas9 deletion ablates Fibroblast Growth Factor 23 responsiveness [6] [10].
  • Catabolic induction: Fibroblast Growth Factor 23 potently induces Cytochrome P450 Family 24 Subfamily A Member 1 transcription, accelerating 1α,25(OH)₂D₂ degradation. This induction requires Vitamin D Receptor, as Vitamin D Receptor knockout mice show blunted Fibroblast Growth Factor 23-mediated Cytochrome P450 Family 24 Subfamily A Member 1 upregulation [4] [10].

Table 2: Fibroblast Growth Factor 23-Vitamin D Endocrine Loop

RegulatorEffect on Renal Cytochrome P450 Family 27 Subfamily B Member 1Effect on Renal Cytochrome P450 Family 24 Subfamily A Member 1Effect on Fibroblast Growth Factor 23 Secretion
1α,25(OH)₂D₂SuppressionStrong InductionInduction
Fibroblast Growth Factor 23SuppressionInductionNone
Parathyroid HormoneInductionSuppressionWeak Induction
HyperphosphatemiaIndirect (via Fibroblast Growth Factor 23)Indirect (via Fibroblast Growth Factor 23)Induction

Notably, 1α,25(OH)₂D₂ stimulates Fibroblast Growth Factor 23 secretion from bone, completing a negative feedback loop. Meta-analyses confirm that Vitamin D supplementation (>2000 IU/day) elevates circulating Fibroblast Growth Factor 23 by +20 pg/mL (95% CI: 12–28 pg/mL), with activated Vitamin D analogs (e.g., calcitriol) causing greater increases (+67 pg/mL; 95% CI: 16–117 pg/mL) [7] [10]. This endocrine axis maintains phosphate homeostasis but becomes dysregulated in chronic kidney disease, contributing to Vitamin D resistance.

Properties

Product Name

1-alpha,25-Dihydroxy vitamin d2

IUPAC Name

(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19-,23+,24-,25+,26-,28-/m1/s1

InChI Key

ZGLHBRQAEXKACO-BPRPVYICSA-N

SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](/C=C/[C@@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.